(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid
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Overview
Description
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups along with difluoro substitution, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is highly stereoselective and regioselective, leading to the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory procedures to industrial levels. This may involve optimizing reaction conditions, using flow microreactor systems, and employing biocatalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the difluoro groups can introduce various functional groups .
Scientific Research Applications
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoro groups can enhance the compound’s stability and binding affinity by participating in hydrophobic interactions and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-dimethylcyclohexanone
- (2R,5R)-hexanediol
Uniqueness
What sets (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid apart from similar compounds is the presence of the difluoro groups. These groups significantly alter the compound’s chemical properties, such as its reactivity and stability, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C6H11F2NO3 |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
WUBQFPWXHZJNTC-QWWZWVQMSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)[C@H](C(F)F)O |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(F)F)O |
Origin of Product |
United States |
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